Isobutyl angelate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-5-8(4)9(10)11-6-7(2)3/h5,7H,6H2,1-4H3/b8-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEGQMQKHFPBEW-YVMONPNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884422 | |

| Record name | 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; winey, fruity aroma | |

| Record name | Isobutyl angelate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1222/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

176.00 to 177.00 °C. @ 760.00 mm Hg | |

| Record name | Isobutyl angelate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Insoluble in water; soluble in oils, soluble (in ethanol) | |

| Record name | Isobutyl angelate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isobutyl angelate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1222/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.874-0.880 | |

| Record name | Isobutyl angelate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1222/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7779-81-9 | |

| Record name | Isobutyl angelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7779-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl angelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl 2-methylisocrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL ANGELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OR98SJS39 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isobutyl angelate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037629 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Isobutyl Angelate

This guide provides a detailed overview of the chemical structure, properties, and synthesis of this compound, a fatty acid ester of interest in various scientific and industrial applications.

Chemical Structure and Formula

This compound is the ester formed from angelic acid and isobutyl alcohol. Its chemical formula is C9H16O2.[1][2][3][4][5][6] The IUPAC name for this compound is 2-methylpropyl (Z)-2-methylbut-2-enoate.[1][7] It is also known by synonyms such as Angelic Acid Isobutyl Ester and Isobutyl (Z)-2-Methyl-2-butenoate.[5][6]

Below is a diagram illustrating the logical relationship between the constituent parts of the this compound molecule.

Caption: Formation of this compound from its precursors.

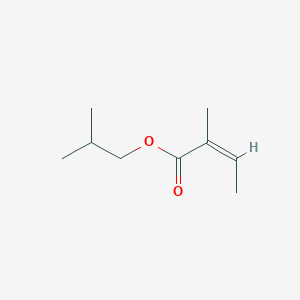

The chemical structure of this compound is as follows:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, formulation, and experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C9H16O2 | [1][2][3][4][5][6] |

| Molecular Weight | 156.22 g/mol | [1][2] |

| Appearance | Colorless liquid | [1][8] |

| Odor | Winey, fruity, spicy, green, and weedy | [1][8] |

| Boiling Point | 176-177 °C at 760 mmHg | [1][2][4][8] |

| Density | 0.874-0.880 g/mL at 25 °C | [1][8] |

| Refractive Index | 1.438-1.446 at 20 °C | [1][8] |

| Flash Point | 140 °F (60 °C) | [2][8] |

| Vapor Pressure | 0.617 mmHg at 25 °C | [2] |

| Solubility | Very slightly soluble in water; soluble in alcohol | [1][8] |

| logP (o/w) | 3.28 | [8] |

| CAS Number | 7779-81-9 | [1][2][3] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound can be synthesized through the Fischer esterification of angelic acid with isobutyl alcohol, using a strong acid catalyst such as sulfuric acid.[2][3]

Materials:

-

Angelic acid

-

Isobutyl alcohol (2-methyl-1-propanol)

-

Concentrated sulfuric acid (H2SO4)

-

Sodium bicarbonate (NaHCO3) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask, combine angelic acid and an excess of isobutyl alcohol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for several hours to drive the reaction toward completion.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the mixture sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude product by distillation to obtain pure this compound.

Below is a workflow diagram for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow for this compound.

Characterization Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Purpose: To assess the purity of the synthesized ester and confirm its molecular weight.

-

Protocol: A diluted sample of the purified this compound in a volatile solvent is injected into the GC-MS instrument. The gas chromatogram will indicate the retention time and relative purity, while the mass spectrum will show the molecular ion peak and fragmentation pattern, which should be consistent with the structure of this compound.[1]

Infrared (IR) Spectroscopy:

-

Purpose: To identify the functional groups present in the molecule.

-

Protocol: A thin film of the liquid sample is placed between salt plates (e.g., NaCl or KBr) and analyzed by an FTIR spectrometer. The resulting spectrum should show characteristic absorption bands for the C=O stretch of the ester (around 1715 cm⁻¹), the C=C stretch of the alkene (around 1650 cm⁻¹), and the C-O stretches.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To elucidate the detailed chemical structure and confirm the identity of the product.

-

Protocol: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl3) and analyzed by ¹H and ¹³C NMR spectroscopy. The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, will provide a complete structural confirmation.

Applications and Relevance

This compound is primarily used in the flavor and fragrance industries due to its pleasant fruity and chamomile-like aroma.[2][9] It is a component of some essential oils, such as that of Roman chamomile.[10] Its antimicrobial properties against certain oral microorganisms have also been noted, suggesting potential applications in oral care products.[2] In a research context, it serves as a useful model compound for studies of esterification reactions and as a building block in organic synthesis.[3]

References

- 1. This compound | C9H16O2 | CID 5367807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 7779-81-9,this compound | lookchem [lookchem.com]

- 3. CAS 7779-81-9: this compound | CymitQuimica [cymitquimica.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. Showing Compound this compound (FDB016743) - FooDB [foodb.ca]

- 8. parchem.com [parchem.com]

- 9. This compound | 7779-81-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. This compound, 7779-81-9 [thegoodscentscompany.com]

The Botanical Source and Extraction of Isobutyl Angelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl angelate is a volatile ester recognized for its characteristic sweet, fruity, and slightly herbaceous aroma. Beyond its use in the flavor and fragrance industry, this compound has garnered interest from the scientific and pharmaceutical communities for its potential biological activities. This technical guide provides an in-depth overview of the natural plant sources of this compound, focusing on quantitative data, detailed experimental protocols for its extraction and analysis, and a putative biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of this natural compound.

Natural Sources and Quantitative Analysis of this compound

The primary and most significant natural source of this compound is the essential oil of Roman chamomile (Chamaemelum nobile, syn. Anthemis nobilis). The concentration of this compound in Roman chamomile essential oil can vary considerably depending on the plant's origin, chemotype, and the extraction method employed. The following tables summarize the quantitative data available in the scientific literature.

Table 1: Concentration of this compound in Roman Chamomile (Chamaemelum nobile) Essential Oil

| Plant Part | Extraction Method | This compound Concentration (%) | Other Major Components (%) | Reference |

| Flowers | Hydrodistillation | 25.85 | 2-methylbutyl angelate (13.02), propyl tiglate (12.00), isoamyl angelate (6.63) | |

| Flowers | Hydrodistillation | 22.0 - 22.4 | Isobutyl isobutyrate (20.8 - 21.2), 2-methylbutyl angelate (7.2 - 7.7), α-pinene (5.8 - 9.5) | |

| Flowers | Hydrodistillation | 13.0 | 3-methyl pentyl angelate (12.2) | |

| Flowers | Supercritical Fluid Extraction (CO₂) | Not a major component | 2-methyl-butyl angelate (8.59), iso-amyl-angelate (4.21) |

Table 2: Composition of Roman Chamomile (Chamaemelum nobile) Essential Oil from Various Sources

| Component | Concentration Range (%) |

| This compound | 13.0 - 44.8 |

| Isoamyl angelate | 5.57 - 27.4 |

| 2-Methylbutyl angelate | 3.11 - 13.02 |

| Methallyl angelate | 7.28 - 10.33 |

| Propyl tiglate | 10.8 - 13.1 |

| Isobutyl isobutyrate | 5.0 - 21.2 |

| α-Pinene | 1.61 - 9.5 |

| Pinocarvone | 1.46 - 4.67 |

Experimental Protocols

Extraction of this compound from Roman Chamomile Flowers

Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials.

Protocol:

-

Plant Material Preparation: Air-dry fresh Roman chamomile flowers in a well-ventilated, dark place until they are brittle. Grind the dried flowers into a coarse powder using a laboratory mill.

-

Apparatus Setup: Assemble a Clevenger-type apparatus for hydrodistillation. The apparatus consists of a round-bottom flask, a condenser, and a collection burette.

-

Distillation:

-

Place a known quantity (e.g., 100 g) of the powdered chamomile flowers into the round-bottom flask.

-

Add distilled water to the flask in a 1:10 (w/v) ratio (e.g., 1 L of water for 100 g of plant material).

-

Heat the flask using a heating mantle to bring the water to a boil.

-

Continue the distillation for a set period, typically 3-4 hours, until no more oil is collected in the burette.

-

-

Oil Collection and Drying:

-

Collect the essential oil from the top of the water layer in the collection burette.

-

Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Store the essential oil in a sealed, dark glass vial at 4°C.

-

Caption: Workflow for hydrodistillation of chamomile essential oil.

Supercritical fluid extraction using carbon dioxide (CO₂) is a green and efficient alternative to traditional solvent extraction methods.

Protocol:

-

Plant Material Preparation: Prepare dried and ground Roman chamomile flowers as described for hydrodistillation.

-

SFE System Setup:

-

Use a laboratory-scale SFE system equipped with an extraction vessel, a CO₂ pump, a co-solvent pump (optional), a back-pressure regulator, and a collection vessel.

-

-

Extraction Parameters:

-

Pressure: 90 - 200 atm[1]

-

Temperature: 40°C[1]

-

CO₂ Flow Rate: 1 - 2 L/min

-

Extraction Time: 30 - 60 minutes[1]

-

Co-solvent (optional): For extraction of more polar compounds, a modifier like ethanol (B145695) or methanol (B129727) can be added at a low percentage (e.g., 5%).

-

-

Extraction Process:

-

Load the ground chamomile flowers into the extraction vessel.

-

Pressurize the system with CO₂ to the desired pressure and heat to the set temperature.

-

Initiate the CO₂ flow through the extraction vessel.

-

The supercritical CO₂ containing the extracted compounds is depressurized in the collection vessel, causing the CO₂ to return to a gaseous state and the extract to precipitate.

-

-

Extract Collection: Collect the essential oil extract from the collection vessel.

Caption: Workflow for Supercritical Fluid Extraction of chamomile.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the separation, identification, and quantification of volatile compounds in essential oils.

Protocol:

-

Sample Preparation: Dilute the extracted essential oil in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 1% v/v).

-

GC-MS System and Conditions:

-

Gas Chromatograph: Agilent 7890B or similar.

-

Mass Spectrometer: Agilent 5977B or similar.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 min.

-

Ramp to 240°C at a rate of 3°C/min.

-

Hold at 240°C for 5 min.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

-

Data Analysis:

-

Identify the components by comparing their mass spectra with reference spectra in a library (e.g., NIST, Wiley).

-

Confirm identifications using retention indices (Kovats indices) by analyzing a series of n-alkanes under the same chromatographic conditions.

-

Quantify the relative percentage of each component by peak area normalization.

-

Caption: Workflow for GC-MS analysis of essential oils.

Putative Biosynthetic Pathway of this compound in Plants

The complete biosynthetic pathway of this compound in Chamaemelum nobile has not been fully elucidated. However, based on known biochemical pathways for its precursors, angelic acid and isobutanol, a putative pathway can be proposed. The final step, the esterification of angelic acid with isobutanol, is likely catalyzed by an alcohol acyltransferase (AAT).

Precursor Biosynthesis:

-

Angelic Acid: Angelic acid is a C5 branched-chain unsaturated carboxylic acid. Its biosynthesis is thought to proceed from L-isoleucine. The amino acid is first deaminated to form an α-keto acid, which then undergoes a series of reactions including decarboxylation and dehydrogenation to yield angelic acid.

-

Isobutanol: Isobutanol is a branched-chain alcohol derived from the valine biosynthetic pathway. The pathway starts with pyruvate (B1213749) and involves a series of enzymatic steps to produce α-ketoisovalerate, which is then decarboxylated to isobutyraldehyde (B47883) and subsequently reduced to isobutanol.

Ester Formation:

The final step is the condensation of angelic acid (or its CoA-activated form, angeloyl-CoA) and isobutanol, catalyzed by an alcohol acyltransferase (AAT).

Caption: Putative biosynthetic pathway of this compound in plants.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, quantitative analysis, extraction, and analytical methodologies for this compound, with a primary focus on Roman chamomile. The detailed protocols and the proposed biosynthetic pathway offer a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research is warranted to fully elucidate the biosynthetic pathway of this compound in plants, which could open avenues for its biotechnological production.

References

Spectroscopic Profile of Isobutyl Angelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for isobutyl angelate, a fatty acid ester with applications in the flavor and fragrance industry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for acquiring these spectra.

Structural Elucidation through Spectroscopic Analysis

The structural characterization of this compound, systematically named 2-methylpropyl (2Z)-2-methylbut-2-enoate, is achieved through a combination of spectroscopic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern, confirming the overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Protons |

| ~6.0 | Quartet (q) | 1H |

| ~3.9 | Doublet (d) | 2H |

| ~1.9 | Multiplet (m) | 1H |

| ~1.8 | Singlet (s) | 3H |

| ~1.8 | Doublet (d) | 3H |

| ~0.9 | Doublet (d) | 6H |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Chemical Shift (δ) (ppm) | Carbon Atom |

| ~168 | C=O |

| ~138 | =C- |

| ~128 | =CH- |

| ~70 | -O-CH₂- |

| ~28 | -CH- |

| ~20 | -CH₃ |

| ~19 | -CH₃ |

| ~16 | -CH₃ |

Experimental Protocol for NMR Spectroscopy

High-quality NMR spectra of esters like this compound can be obtained by following a standard protocol.[1]

Sample Preparation:

-

Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

For quantitative analysis, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.

Instrumentation and Data Acquisition:

-

Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

For ¹H NMR, a standard single-pulse experiment is typically used.

-

For ¹³C NMR, a proton-decoupled experiment is employed to simplify the spectrum and improve the signal-to-noise ratio.

-

Process the acquired data by applying Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will prominently feature absorptions corresponding to its ester and alkene functional groups.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~2960 | C-H stretch (alkane) |

| ~1715 | C=O stretch (α,β-unsaturated ester) |

| ~1650 | C=C stretch (alkene) |

| ~1150 | C-O stretch (ester) |

Experimental Protocol for IR Spectroscopy

As this compound is a liquid at room temperature, its IR spectrum can be conveniently obtained using the neat liquid film method.[2][3][4]

Sample Preparation:

-

Place a single drop of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

Instrumentation and Data Acquisition:

-

Place the "sandwiched" salt plates in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum to eliminate any interference.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. This compound has a molecular weight of 156.22 g/mol .[5]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Putative Fragment |

| 156 | Low | [M]⁺ (Molecular Ion) |

| 101 | High | [M - C₄H₉]⁺ |

| 100 | High | [M - C₄H₉O]⁺ |

| 83 | High | [C₅H₇O]⁺ |

| 55 | High | [C₄H₇]⁺ |

Note: The relative intensities can vary depending on the ionization method and instrument conditions. The NIST Mass Spectrometry Data Center provides two main library entries for this compound, with the most prominent peaks being at m/z 83, 101, and 55 in one, and 100, 55, and 83 in the other.[5]

Experimental Protocol for Mass Spectrometry

For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) is a common and effective analytical technique.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

Instrumentation and Data Acquisition:

-

Inject the sample into a gas chromatograph (GC) equipped with a suitable capillary column to separate the analyte from any impurities.

-

The eluent from the GC is directly introduced into the ion source of the mass spectrometer.

-

Electron ionization (EI) is a common method for fragmenting the sample molecules.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques described.

This guide provides a foundational understanding of the key spectroscopic data for this compound. For further, more detailed analyses, such as 2D NMR experiments (COSY, HSQC, HMBC), may be employed for unambiguous assignment of all proton and carbon signals.

References

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. This compound(7779-81-9) MS [m.chemicalbook.com]

- 3. Butyl angelate [webbook.nist.gov]

- 4. This compound, 7779-81-9 [thegoodscentscompany.com]

- 5. This compound | C9H16O2 | CID 5367807 - PubChem [pubchem.ncbi.nlm.nih.gov]

Isobutyl angelate CAS number and synonyms

An In-depth Technical Guide to Isobutyl Angelate for Researchers and Drug Development Professionals

Chemical Identification

CAS Number: 7779-81-9[1][2][3][4][5]

IUPAC Name: 2-methylpropyl (2Z)-2-methylbut-2-enoate[3]

Synonyms: this compound is known by several other names in scientific literature and commercial databases. Proper identification is crucial for accurate research and procurement.

| Synonym | Source(s) |

| Angelic Acid Isobutyl Ester | [5] |

| (Z)-2-Methyl-2-butenoic Acid Isobutyl Ester | [1][5] |

| 2-Methylisocrotonic Acid Isobutyl Ester | [1] |

| Isobutyl (Z)-2-Methyl-2-butenoate | [1][5] |

| isobutyl 2-methylisocrotonate | [1][4] |

| 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2Z)- | [1][2][3] |

| FEMA 2180 | [3][4] |

| 2-methylpropyl (2Z)-2-methylbut-2-enoate | [2][3][6] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These properties are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆O₂ | [1][2][3][5] |

| Molecular Weight | 156.22 g/mol | [1][3][4] |

| Appearance | Colorless to almost colorless clear liquid | [2][5] |

| Odor | Faint, pleasant, chamomile-like, fruity, herbal green | [1][2][4][7] |

| Boiling Point | 176-177 °C | [1][4] |

| Density | 0.877 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.434 | [1][4] |

| Flash Point | 140 °F (60 °C) | [1][4][8] |

| Solubility | Almost transparent in Methanol | [1][4] |

| LogP (Octanol/Water Partition Coeff.) | 3.28 | [4] |

| Vapor Pressure | 0.617 mmHg at 25°C | [1] |

Synthesis and Manufacturing

This compound is typically synthesized via the esterification of angelic acid with isobutyl alcohol (2-methyl-1-propanol).[1][4] This reaction is a standard acid-catalyzed esterification.

Caption: Synthesis of this compound via Fischer Esterification.

Experimental Protocol: Fischer Esterification

The following is a representative protocol for the synthesis of this compound based on the general principles of Fischer esterification.

-

Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. The reaction should be conducted in a fume hood.

-

Reactant Charging: To the round-bottom flask, add angelic acid (1.0 eq) and isobutyl alcohol (1.5-3.0 eq). The excess isobutyl alcohol helps to shift the equilibrium towards the product.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the mixture while stirring.

-

Reaction: Heat the mixture to reflux (approximately 130°C) and maintain the reflux with continuous stirring for 2-4 hours.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Dilute with water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by fractional distillation under reduced pressure to yield the final product.[9]

-

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as GC-MS, ¹H NMR, and ¹³C NMR spectroscopy.

Biological Activity and Potential Applications

While extensively used in the flavor and fragrance industries for its pleasant chamomile-like aroma[1][7], this compound also exhibits several biological activities of interest to drug development professionals.

-

Antimicrobial Properties: this compound is a component of essential oils from plants like Achillea ligustica (Asteraceae family), which have demonstrated antimicrobial activity against oral microorganisms.[1][4] This suggests its potential use in oral care products or as a lead compound for new antimicrobial agents.[1]

-

Neurological and Psychopharmacological Effects: this compound is a major active constituent of Roman chamomile (Anthemis nobilis) essential oil.[10][11] Studies have shown that this essential oil has a psychostimulant-like effect, and this compound itself significantly promotes ambulation in mice.[11] This points towards potential applications in studying alertness and locomotor activity.

-

Pharmacological Properties of Esters: As part of the ester family, this compound is associated with several properties including antispasmodic, neurotropic, muscle relaxing, anticonvulsant, and anxiolytic effects.[10] While these are general properties of the chemical class, they provide a basis for further investigation into the specific therapeutic potential of this compound.

-

Pharmaceutical Excipient: Due to its antimicrobial properties and established use as a flavoring agent, it has potential applications as a pharmaceutical excipient.[1]

Experimental Workflow and Pathway Analysis

Currently, there are no well-defined signaling pathways directly attributed to this compound in the provided literature. However, research into its biological activity provides a logical workflow for identifying and validating its effects, as demonstrated in the study of Roman chamomile essential oil's effect on mouse ambulation.

Caption: Workflow for Identifying Active Constituents in Essential Oils.

This workflow illustrates the process of moving from a natural product with observed biological effects to identifying the specific molecule responsible for that activity. This is a common and critical process in natural product drug discovery. The study by Umezu et al. identified this compound as one of the key compounds in Roman chamomile essential oil responsible for its ambulation-promoting effects in mice.[11]

References

- 1. Cas 7779-81-9,this compound | lookchem [lookchem.com]

- 2. CAS 7779-81-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C9H16O2 | CID 5367807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 7779-81-9 [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. This compound | 7779-81-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 8. This compound, 7779-81-9 [thegoodscentscompany.com]

- 9. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]

- 10. This compound, a molecule with various properties [landema.com]

- 11. researchgate.net [researchgate.net]

Biological Activity of Isobutyl Angelate Esters: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyl angelate, a prominent ester found in nature, particularly as a major constituent of Roman chamomile (Chamaemelum nobile) essential oil, has garnered scientific interest for its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological properties, with a focus on its anti-inflammatory, antimicrobial, and neurotropic effects. Due to a notable scarcity of research on the isolated compound, this document synthesizes findings from studies on essential oils rich in this compound and related angelate esters, offering insights into its potential therapeutic applications. The guide includes a summary of available data, detailed experimental protocols for relevant assays, and visual representations of experimental workflows and potential signaling pathways.

Introduction

This compound (2-methylpropyl (2Z)-2-methylbut-2-enoate) is a volatile organic compound belonging to the ester class. Its characteristic fruity, ethereal aroma contributes significantly to the scent profile of various plants, most notably Roman chamomile.[1] Traditionally, Roman chamomile has been utilized in herbal medicine for its calming, anti-inflammatory, and antispasmodic properties.[2][3] Modern phytochemical analysis has identified this compound as a key bioactive component, prompting further investigation into its specific pharmacological effects. This document aims to consolidate the existing scientific literature on the biological activities of this compound, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Biological Activities and Mechanistic Insights

The biological activities of this compound are multifaceted, with the most well-documented effects being anti-inflammatory, antimicrobial, and neurotropic.

Anti-inflammatory Activity

As a major component of Roman chamomile oil, this compound is strongly associated with anti-inflammatory effects.[2][4] While specific quantitative data for the pure compound is limited, studies on the essential oil suggest a potent inhibitory effect on inflammatory processes. The anti-inflammatory action of Roman chamomile oil, rich in this compound, has been shown to be comparable to that of prednisolone (B192156) in some models. The proposed mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.

A plausible, though not yet definitively proven for this compound, mechanism for its anti-inflammatory activity is the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway would lead to a downstream reduction in the production of these inflammatory mediators.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties, particularly against certain fungal and bacterial strains. Studies on essential oils containing this compound have reported inhibitory activity against various microbes. For instance, one study highlighted the inhibitory effect of this compound on Xanthomonas species. However, some research indicates that the antimicrobial efficacy of this compound can be strain-dependent, with some bacteria showing resistance. The exact mechanism of its antimicrobial action is not fully elucidated but may involve disruption of microbial cell membranes or inhibition of essential enzymes.

Neurotropic and Psychostimulant Effects

Traditionally, Roman chamomile has been used for its calming and anxiolytic effects.[1][2] this compound is believed to contribute significantly to these properties. Interestingly, a study investigating the components of Roman chamomile essential oil identified a mixture containing this compound as having a psychostimulant-like effect, promoting ambulation in mice. This effect was found to be attenuated by dopamine (B1211576) antagonists, suggesting a mechanism involving the dopaminergic system. This dual action, contributing to both calming and stimulant effects under different contexts, highlights the complexity of this compound's interaction with the central nervous system.

Quantitative Data

A significant challenge in the study of this compound is the lack of extensive quantitative data for the pure compound. Most studies have focused on the biological activity of essential oils containing a mixture of compounds, of which this compound is a major component. The following table summarizes the available, albeit limited, quantitative data. It is crucial to note that these values often represent the activity of a mixture or an essential oil and not solely this compound.

| Biological Activity | Test Organism/Cell Line | Metric | Value | Source Material | Reference |

| Antimicrobial | Xanthomonas euvesicatoria | Inhibition Zone | High | This compound (pure) | (Not specified in search results) |

| Antimicrobial | Xanthomonas vesicatoria | Inhibition Zone | High | This compound (pure) | (Not specified in search results) |

Disclaimer: The data presented in this table is limited and derived from studies where this compound was a component of the tested substance. Further research with the pure compound is necessary to establish definitive quantitative activity.

Experimental Protocols

The following are detailed, representative protocols for assays commonly used to evaluate the biological activities associated with this compound. These are intended to be illustrative, as the specific protocols used in the limited studies on this compound are not always available in the literature.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum: A pure culture of the test microorganism is grown on an appropriate agar (B569324) medium. Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). The suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a sterile 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. The plate is then covered and incubated at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria).

-

Determination of MIC: The MIC is defined as the lowest concentration of the test compound that results in the complete inhibition of visible microbial growth. This is determined by visual inspection of the microtiter plate after incubation.

-

Controls: Positive (microorganism in broth without the test compound) and negative (broth only) controls are included in each assay.

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay provides an indication of a compound's ability to stabilize proteins, a hallmark of anti-inflammatory activity.

-

Reaction Mixture Preparation: A reaction mixture is prepared consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of varying concentrations of this compound (dissolved in a suitable solvent).

-

Incubation: The reaction mixtures are incubated at 37°C for 15 minutes.

-

Heat-Induced Denaturation: The mixtures are then heated at 70°C for 5 minutes to induce protein denaturation.

-

Measurement: After cooling, the absorbance of the solutions is measured at 660 nm using a spectrophotometer.

-

Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

Control and Standard: A control (without the test compound) and a standard anti-inflammatory drug (e.g., acetylsalicylic acid) are run in parallel.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for screening the antimicrobial activity of a natural compound like this compound.

References

- 1. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Essential Oils in Combination and Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review | MDPI [mdpi.com]

- 4. Antimicrobial activity of essential plant oils and their major components - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Effects of Isobutyl Angelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl angelate, a volatile ester and a significant component of Roman chamomile (Anthemis nobilis) essential oil, has garnered interest for its potential therapeutic applications. Traditionally, Roman chamomile has been used for its calming and anti-inflammatory properties. Modern scientific inquiry has begun to dissect the pharmacological activities of its individual constituents, with this compound emerging as a molecule of interest. This technical guide provides an in-depth overview of the current understanding of the potential therapeutic effects of this compound, focusing on its anti-inflammatory, analgesic, and antispasmodic properties. The information presented herein is intended to serve as a resource for researchers and professionals in drug discovery and development.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₂ | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Faint, pleasant, chamomile-like | [2] |

| Boiling Point | 176-177 °C | [2] |

| Density | 0.877 g/mL at 25 °C | [2] |

Potential Therapeutic Effects and Mechanisms of Action

While research specifically focused on this compound is still emerging, the known bioactivities of angelic acid and its esters provide a strong foundation for its therapeutic potential.[3]

Anti-inflammatory Effects

Esters of angelic acid are recognized for their anti-inflammatory properties.[4] The proposed mechanism of action for these compounds involves the modulation of key inflammatory signaling pathways.

Inflammatory responses are largely mediated by the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), these pathways trigger the production of inflammatory mediators including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin (B15479496) E₂ (PGE₂). It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting these pathways.

References

Isobutyl angelate discovery and history

An In-depth Technical Guide to Isobutyl Angelate

This guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and History

The history of this compound is intrinsically linked to its constituent acid, angelic acid. The story begins in the 19th century with the isolation of this organic acid from a plant long used in traditional medicine.

The Discovery of Angelic Acid

In 1842, the German pharmacist Ludwig Andreas Buchner first isolated angelic acid from the roots of the garden angelica plant (Angelica archangelica)[1][2][3]. This discovery laid the groundwork for the later identification and synthesis of its various esters. Angelic acid is a monocarboxylic unsaturated organic acid and is the cis isomer of 2-methyl-2-butenoic acid[2].

This compound: A Natural and Synthetic Ester

This compound is an ester formed from angelic acid and isobutyl alcohol[4][5]. While the specific date and individual credited with the first synthesis of this compound are not prominently documented, its preparation follows from the established principles of esterification. It is recognized as a significant natural constituent of Roman chamomile (Chamaemelum nobile or Anthemis nobilis) essential oil[6][7][8][9]. In fact, esters of angelic and tiglic acids are the principal components of this oil, which has a long history of use in herbal medicine[2]. This compound contributes to the characteristic fruity, chamomile-like aroma and is utilized in the flavor and fragrance industries[4][10][11].

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₆O₂ | [4][10] |

| Molecular Weight | 156.22 g/mol | [4][12] |

| IUPAC Name | 2-methylpropyl (2Z)-2-methylbut-2-enoate | [12] |

| CAS Number | 7779-81-9 | [4][12] |

| Appearance | Colorless liquid | [10] |

| Odor | Faint, pleasant, chamomile-like, fruity | [4][13] |

| Boiling Point | 176-177 °C | [4][13] |

| Density | 0.877 g/mL at 25 °C | [4] |

| Refractive Index | 1.438-1.446 at 20 °C | [14] |

| Flash Point | 60 °C (140 °F) | [14] |

| Solubility | Very slightly soluble in water; soluble in methanol (B129727) and organic solvents. | [4][10][13] |

Synthesis and Characterization

This compound is typically synthesized via the Fischer esterification of angelic acid and isobutyl alcohol.

Experimental Protocol: Fischer Esterification

This protocol describes a general procedure for the synthesis of this compound.

Materials and Reagents:

-

Angelic acid

-

Isobutyl alcohol (2-methyl-1-propanol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine angelic acid and an excess of isobutyl alcohol (to drive the equilibrium towards the product). A typical molar ratio would be 1:3 to 1:5 of acid to alcohol[15][16][17][18].

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling[15][16].

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-3 hours[15][17]. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup - Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water[15]. Extract the aqueous layer with diethyl ether. Combine the organic extracts.

-

Neutralization: Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize any remaining sulfuric acid and unreacted angelic acid. Be cautious as CO₂ gas will be evolved[15][16]. Then, wash with brine to remove residual salts and water.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter[15][16].

-

Purification: Remove the solvent by rotary evaporation. The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product[15][16].

Experimental Protocols: Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is an ideal technique for identifying and quantifying this compound, especially within a complex mixture like an essential oil[10][19][20][21].

-

Sample Preparation: Dilute the essential oil or synthesized product in a suitable solvent such as hexane (B92381) or cyclohexane (B81311) (e.g., 1:200 v/v)[20].

-

GC Conditions:

-

Injector: Split/splitless injector, typically in split mode with a ratio of 1:10 to 1:100.

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl methylpolysiloxane column (e.g., DB-5ms or HP-5ms), is commonly used.

-

Oven Program: A temperature gradient is used to separate the components. A typical program might start at 50-60°C, hold for a few minutes, then ramp up to 250-280°C.

-

Carrier Gas: Helium or hydrogen.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 500.

-

-

Identification: The identity of this compound is confirmed by comparing its mass spectrum and retention index with those of a known standard or with data from spectral libraries (e.g., NIST, Wiley)[19][21].

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is used to confirm the structure of the synthesized this compound[22][23][24].

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃), in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm)[23].

-

¹H NMR Spectrum (Expected):

-

Vinyl Proton: A quartet or multiplet around 5.8-6.2 ppm.

-

Ester Methylene Protons (-O-CH₂-): A doublet around 3.8-4.0 ppm.

-

Isobutyl Methine Proton (-CH-): A multiplet (septet) around 1.9-2.1 ppm.

-

Vinyl Methyl Protons: Two singlets or doublets around 1.8-2.0 ppm.

-

Isobutyl Methyl Protons (-C(CH₃)₂): A doublet around 0.9-1.0 ppm.

-

-

¹³C NMR Spectrum (Expected):

-

Carbonyl Carbon: A signal around 165-170 ppm.

-

Vinyl Carbons: Signals in the range of 125-140 ppm.

-

Ester Methylene Carbon (-O-CH₂-): A signal around 70-75 ppm.

-

Isobutyl Methine Carbon (-CH-): A signal around 27-30 ppm.

-

Methyl Carbons: Signals in the range of 15-25 ppm.

-

Biological Activity and Mechanisms of Action

This compound is not just an aromatic compound; it possesses notable biological activities.

Psychostimulant Effects

Research has identified this compound as a major active constituent in Roman chamomile essential oil responsible for its psychostimulant-like effects, specifically an increase in ambulation (locomotor activity) in animal models[25]. This effect is believed to be mediated through the dopaminergic system[25]. Psychostimulants typically increase the concentration of dopamine (B1211576) in the synaptic cleft of brain regions like the nucleus accumbens, which is involved in reward and motivation[3][4][7][8]. This can occur through mechanisms such as blocking the dopamine transporter (DAT), which is responsible for dopamine reuptake, or by promoting dopamine release[3][4][25]. The attenuation of this compound-induced ambulation by dopamine antagonists suggests that it may act by enhancing dopaminergic neurotransmission[25].

Antimicrobial Activity

This compound is found in essential oils that exhibit antimicrobial properties against various microorganisms, including those found in the oral cavity[4][26][27]. The antimicrobial mechanism of many essential oil components, particularly lipophilic esters, involves the disruption of the bacterial cell membrane[2][9][28]. These compounds can partition into the lipid bilayer of the cell membrane, altering its fluidity and permeability[2][9]. This disruption leads to the leakage of essential intracellular components, such as ions and metabolites, and can inhibit membrane-embedded proteins, ultimately leading to bacterial cell death[2][9][28].

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Dopamine dysfunction in stimulant-use disorders: Mechanistic comparisons and implications for treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of the psychostimulant effects of caffeine: Implications for substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Locomotor activity - Wikipedia [en.wikipedia.org]

- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 9. In vitro antibacterial activities and mechanism of sugar fatty acid esters against five food-related bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]

- 11. This compound | TargetMol [targetmol.com]

- 12. This compound | C9H16O2 | CID 5367807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 15. chemiepraktika.pbworks.com [chemiepraktika.pbworks.com]

- 16. community.wvu.edu [community.wvu.edu]

- 17. cerritos.edu [cerritos.edu]

- 18. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 19. researchgate.net [researchgate.net]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. agilent.com [agilent.com]

- 22. forskning.ruc.dk [forskning.ruc.dk]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. Psychostimulants affect dopamine transmission through both dopamine transporter-dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 26. lookchem.com [lookchem.com]

- 27. Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

The Occurrence and Analysis of Isobutyl Angelate in Roman Chamomile Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Roman chamomile (Chamaemelum nobile), a member of the Asteraceae family, has been valued for its medicinal properties for centuries. The essential oil extracted from its flowers is a complex mixture of volatile compounds, with esters being the predominant chemical class. Among these, isobutyl angelate is a significant constituent, contributing substantially to the oil's characteristic aroma and potential therapeutic effects. This technical guide provides an in-depth overview of the occurrence of this compound in Roman chamomile oil, detailed experimental protocols for its analysis, and a summary of its known biological activities, offering valuable insights for researchers and professionals in drug development. This compound is a fatty acid ester that has been identified in Roman chamomile (Chamaemelum nobile)[1][2].

Occurrence of this compound in Roman Chamomile Oil

The concentration of this compound in Roman chamomile oil can vary significantly depending on the geographical origin, cultivar, and distillation method. A comprehensive review of published data reveals a wide range of reported concentrations. This variability underscores the importance of standardized analytical methods for quality control and research purposes.

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound in Roman chamomile oil from various studies.

| Geographical Origin | This compound Concentration (%) | Other Major Constituents Noted | Reference(s) |

| United Kingdom | 11.5 - 38.5 | 3-Methylamyl angelate, Methallyl angelate, 2-Methylbutyl angelate | |

| Hungary | 3.2 | 3-Methylamyl angelate, Methallyl angelate, α-Pinene, Isoamyl isobutyrate | |

| Italy | 36.3 - 38.5 | 2-Methylbutyl angelate | |

| Bulgaria | 15.7 - 37.22 | 2-Methylbutyl angelate, Methylallyl angelate, Isobutyl isobutyrate | |

| Morocco | 30.0 - 45.0 (as this compound + isoamyl methacrylate) | Isobutyl butyrate, Isobutyl isobutyrate, Methallyl angelate | |

| France | 32.1 | 2-Methylbutyl angelate, Isobutyl isobutyrate | |

| Slovak Republic | 21.6 | 2-Methylbutyl angelate, 2-Methyl-2-propenyl angelate, 3-Methylamyl angelate | |

| Not Specified | 8.60 | 2-Methyl allyl angelate, Isobutyl butyrate, α-Pinene |

Experimental Protocols

Accurate quantification of this compound in Roman chamomile oil relies on precise and validated experimental procedures for both extraction and analysis.

Essential Oil Extraction: Steam Distillation

Steam distillation is the most common method for extracting essential oils from plant material[3][4][5]. The process involves passing steam through the chamomile flowers, which vaporizes the volatile compounds. The resulting mixture of steam and essential oil vapor is then condensed, and the oil is separated from the water.

Detailed Methodology:

-

Plant Material Preparation: Fresh or dried flower heads of Chamaemelum nobile are used. For dried material, the flowers are typically air-dried on screens, sometimes covered with cheesecloth, to preserve the volatile compounds.

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a steam generator (or a boiling flask for direct steam generation), a still pot containing the plant material, a condenser, and a separator (e.g., a Clevenger-type apparatus or a Florentine flask)[3][5].

-

Distillation Process:

-

The still pot is loaded with the chamomile flowers.

-

Steam is introduced into the bottom of the still pot, permeating the plant material.

-

The steam ruptures the oil glands in the flowers, releasing the volatile essential oil.

-

The mixture of steam and essential oil vapor rises into the condenser.

-

-

Condensation and Separation:

-

Cold water circulating through the condenser cools the vapor, causing it to condense back into a liquid state.

-

The condensate, a mixture of water (hydrosol) and essential oil, flows into the separator.

-

Due to their different densities and immiscibility, the essential oil and water form distinct layers. The less dense essential oil typically forms the upper layer and can be decanted off.

-

-

Drying and Storage: The collected essential oil may be dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in airtight, dark glass containers at a cool temperature to prevent degradation.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the qualitative and quantitative analysis of volatile and semi-volatile compounds in essential oils[6][7]. This technique separates the individual components of the oil, which are then identified and quantified by the mass spectrometer.

Detailed Methodology:

-

Sample Preparation: A small aliquot of the Roman chamomile essential oil is diluted in a suitable solvent (e.g., hexane, ethanol, or ethyl acetate) to an appropriate concentration (e.g., 1% v/v)[6].

-

GC-MS System and Conditions:

-

Gas Chromatograph: An Agilent 7890 GC or similar, equipped with a flame ionization detector (FID) and coupled to a mass spectrometer.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5) with dimensions such as 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness[6].

-

Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate (e.g., 1 mL/min)[8].

-

Injector: The sample is introduced via a split/splitless injector, typically in split mode with a high split ratio (e.g., 100:1) to handle the high concentration of components. The injector temperature is set to a high value (e.g., 250°C) to ensure rapid vaporization of the sample.

-

Oven Temperature Program: A programmed temperature ramp is used to separate the components based on their boiling points and interaction with the stationary phase. A typical program starts at a low temperature (e.g., 60°C), holds for a few minutes, and then ramps up at a controlled rate (e.g., 3-5°C/min) to a final high temperature (e.g., 240-280°C), which is then held for a period to elute all components[6][9].

-

Mass Spectrometer: A mass selective detector (e.g., Agilent 5975 MS) is used.

-

Ionization Mode: Electron Impact (EI) ionization at 70 eV is standard.

-

Mass Range: The detector scans a mass-to-charge (m/z) range of approximately 40-500 amu.

-

Ion Source and Transfer Line Temperatures: These are typically maintained at high temperatures (e.g., 230°C and 280°C, respectively) to prevent condensation of the analytes.

-

-

Data Analysis:

-

Compound Identification: The identification of this compound and other components is achieved by comparing their mass spectra and retention indices with those of reference standards and entries in mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The relative percentage of each component is calculated from the peak area in the total ion chromatogram (TIC) using the area normalization method.

-

Biological Activities of this compound

The presence of this compound in Roman chamomile oil is of significant interest to drug development professionals due to its potential pharmacological effects.

Psychostimulant-like Effects

Recent research has identified this compound as one of the major active constituents in Roman chamomile essential oil responsible for promoting ambulation in mice, suggesting a psychostimulant-like effect[10]. This effect was found to be attenuated by dopamine (B1211576) antagonists, indicating a potential involvement of the dopaminergic system in its mechanism of action[10][11].

Other Potential Activities

While rigorous studies on the isolated compound are limited, this compound is believed to contribute to the overall therapeutic properties of Roman chamomile oil, which is traditionally used for its calming and soothing effects. Some sources attribute the following properties to this compound, although further research is needed to substantiate these claims:

-

Antispasmodic

-

Neurotropic

-

Muscle relaxing

-

Anticonvulsant

-

Anxiolytic

-

Euphoric[12]

Conclusion

This compound is a key chemical marker and a potentially significant bioactive component of Roman chamomile essential oil. The data presented in this guide highlight the variability in its concentration and provide standardized protocols for its reliable extraction and quantification. For drug development professionals, the emerging evidence of its psychostimulant-like effects and potential interaction with the dopaminergic system warrants further investigation. A deeper understanding of the pharmacology of this compound could lead to the development of new therapeutic agents derived from this traditional medicinal plant.

References

- 1. This compound | C9H16O2 | CID 5367807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB016743) - FooDB [foodb.ca]

- 3. mechotech.in [mechotech.in]

- 4. making.com [making.com]

- 5. engineering.iastate.edu [engineering.iastate.edu]

- 6. scitepress.org [scitepress.org]

- 7. GC-MS Analysis of the Composition of the Essential Oil from Dendranthema indicum Var. Aromaticum Using Three Extraction Methods and Two Columns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound, a molecule with various properties [landema.com]

Isobutyl Angelate: A Comprehensive Safety and Toxicity Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyl angelate (CAS No. 7779-81-9) is an ester with a characteristic fruity, wine-like aroma. It is a naturally occurring component of essential oils such as Roman chamomile.[1][2] In addition to its use as a fragrance ingredient in cosmetics and perfumes, it is also utilized as a flavoring agent in the food industry.[2][3][4] This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, with a focus on data relevant to researchers, scientists, and professionals in drug development. The information is presented through structured data tables, detailed experimental workflow descriptions, and logical diagrams to facilitate a thorough understanding of its toxicological profile.

Toxicological Data Summary

The safety of this compound has been evaluated by the Research Institute for Fragrance Materials (RIFM), and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). The consensus is that this compound is of low toxicity. JECFA has stated that there is "no safety concern at current levels of intake when used as a flavouring agent"[3]. The RIFM Expert Panel concluded that this compound is safe for its use as a fragrance ingredient under the current declared levels of use.[5]

Acute Toxicity

Specific LD50 (lethal dose, 50%) values for this compound through oral, dermal, or inhalation routes have not been determined in publicly available literature.[4]

Repeated Dose and Reproductive Toxicity

There are no specific repeated dose or reproductive toxicity studies available for this compound.[5] The safety assessment for these endpoints relies on the Threshold of Toxicological Concern (TTC) principle. The TTC is a risk assessment tool used to establish a human exposure threshold value for a chemical, below which there is a very low probability of an appreciable risk to human health. For a Cramer Class I substance, which this compound is classified as, the TTC for systemic exposure is 30 µg/kg/day.[5] The estimated total systemic exposure to this compound from its use as a fragrance ingredient is 2.3 µg/kg/day, which is below this threshold.[5]

| Endpoint | TTC Value (Cramer Class I) | Estimated Systemic Exposure | Conclusion |

| Repeated Dose Toxicity | 30 µg/kg/day | 2.3 µg/kg/day | Safe at current exposure levels[5] |

| Reproductive Toxicity | 30 µg/kg/day | 2.3 µg/kg/day | Safe at current exposure levels[5] |

Genotoxicity

This compound has been found to be non-genotoxic in a battery of in vitro assays.[5]

| Assay | Metabolic Activation | Result | Conclusion |

| BlueScreen Assay | With and without S9 | Negative for cytotoxicity and genotoxicity | Not genotoxic[5] |

| In Vitro Micronucleus Test | With and without S9 | Negative | Not clastogenic[5] |

Skin Sensitization

Based on a weight of evidence approach, including structural analysis, in vitro data, and data from a read-across material (hexyl tiglate), this compound is not considered to be a skin sensitizer.[5]

Photoirritation and Photoallergenicity

Based on its ultraviolet/visible (UV/Vis) absorption spectra, this compound is not expected to present a concern for photoirritation or photoallergenicity.[5]

Local Respiratory Toxicity

No specific inhalation toxicity studies are available for this compound. The risk assessment for local respiratory effects is based on the TTC for inhalation exposure. The estimated inhalation exposure of 0.0032 mg/day is significantly lower than the Cramer Class I TTC of 1.4 mg/day, indicating a low risk.[5]

Experimental Protocols and Workflows

While detailed proprietary study reports are not publicly available, the methodologies for the key toxicological assessments mentioned are based on standardized guidelines. The following sections describe the general experimental workflows for the types of assays conducted.

Genotoxicity Assessment Workflow

The genotoxicity of this compound was assessed using a combination of assays to detect different genotoxic endpoints. The general workflow for such an assessment is depicted below.

Caption: Generalized workflow for the genotoxicity assessment of this compound.

Methodology Overview:

-

BlueScreen Assay: This is a human cell-based assay that measures both cytotoxicity and genotoxicity. It utilizes a cell line with a reporter gene that is activated in response to DNA damage. The test is performed with and without an external metabolic activation system (S9 mix) to mimic mammalian metabolism.[5]

-

In Vitro Micronucleus Test: This assay detects damage to chromosomes or the mitotic apparatus. Human or rodent cells are treated with the test substance, and the formation of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division) is assessed. This test is also conducted with and without S9 metabolic activation.[5]

Threshold of Toxicological Concern (TTC) Application Logic

For substances with limited toxicological data but low expected exposure levels, the TTC approach is a valuable risk assessment tool. The logic for its application in the safety assessment of this compound is illustrated below.

Caption: Logical flow for applying the TTC principle to this compound.

Conclusion